6,6'-Methylenedi-2,4-xylenol

Description

Contextualization within Phenolic Chemistry and Methylene-Bridged Bisphenolic Compounds

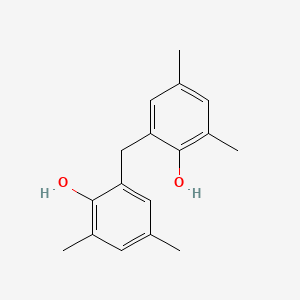

6,6'-Methylenedi-2,4-xylenol is a chemical compound that falls under the broad category of phenols, and more specifically, it is a member of the bisphenolic family. ontosight.ai Its fundamental structure consists of two 2,4-xylenol (2,4-dimethylphenol) units linked by a methylene (B1212753) (-CH2-) bridge. ontosight.ainih.gov This methylene bridge connects the two phenolic rings at the 6-position of each ring. ontosight.ai

Phenolic compounds are characterized by a hydroxyl (-OH) group attached directly to an aromatic hydrocarbon ring. This structural feature imparts weak acidity and the capacity to form hydrogen bonds. ontosight.ai The presence of two such phenolic moieties in 6,6'-Methylenedi-2,4-xylenol classifies it as a bisphenol. Methylene-bridged bisphenolic compounds are a significant subclass of bisphenols, where two phenolic rings are joined by a single carbon atom. This linkage provides a specific spatial orientation and reactivity to the molecule, which is a subject of interest in various chemical studies. The design of catalysts for the co-polymerization of carbon dioxide and cyclohexene (B86901) oxide, for instance, has utilized ligands based on 2,2'-bisphenol derivatives with a methylene bridge. uni-heidelberg.de

The properties and reactivity of 6,6'-Methylenedi-2,4-xylenol are influenced by the electronic effects of the methyl and hydroxyl substituents on the aromatic rings, as well as the steric hindrance introduced by the bridging structure.

Significance of 6,6'-Methylenedi-2,4-xylenol in Contemporary Chemical Research

The significance of 6,6'-Methylenedi-2,4-xylenol in modern chemical research stems primarily from its role as a versatile intermediate and building block in organic synthesis. ontosight.ai Its bifunctional nature, with two hydroxyl groups, allows it to participate in a variety of chemical reactions.

A key area of its application is in the synthesis of more complex molecules, such as antioxidants and UV stabilizers. ontosight.ai The phenolic hydroxyl groups are known for their ability to scavenge free radicals, a property that is central to antioxidant activity. Researchers investigate how the structure of bisphenolic compounds like 6,6'-Methylenedi-2,4-xylenol can be modified to enhance this antioxidant capacity.

Furthermore, this compound is utilized in polymer chemistry. ontosight.ai It serves as a monomer or a chain extender in the production of polymers like epoxy resins and polyurethanes. ontosight.ai The two hydroxyl groups can react with other functional groups to form the repeating units of a polymer chain, contributing to the final properties of the material. Its use also extends to the formulation of some adhesives and coatings. ontosight.ai

The compound is also a subject of study in analytical chemistry, where methods for its separation and analysis are developed. For example, high-performance liquid chromatography (HPLC) methods have been established for its analysis. sielc.com

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into 6,6'-Methylenedi-2,4-xylenol is multifaceted, with several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to produce 6,6'-Methylenedi-2,4-xylenol. One documented method involves the reaction of 2,4-xylenol with formaldehyde (B43269) in a basic solution. prepchem.com Researchers also focus on the detailed characterization of the compound using various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov

Reactivity and Mechanistic Studies: Understanding the chemical reactivity of the hydroxyl groups and the aromatic rings is a central objective. This includes studying its behavior in reactions such as etherification, esterification, and electrophilic aromatic substitution. Mechanistic studies aim to elucidate the pathways of these reactions to optimize reaction conditions and yields.

Structure-Property Relationships: A significant area of research is dedicated to understanding how the specific structure of 6,6'-Methylenedi-2,4-xylenol influences its physical and chemical properties. This includes investigating the impact of the methylene bridge and the substitution pattern on its antioxidant activity, thermal stability, and solubility.

Applications in Materials Science: Academic research explores the incorporation of 6,6'-Methylenedi-2,4-xylenol into novel polymeric materials. The objective is to develop polymers with enhanced properties, such as improved thermal stability, flame retardancy, or antioxidant characteristics, by leveraging the unique structure of this bisphenolic monomer.

Analytical Method Development: The development of sensitive and selective analytical methods for the detection and quantification of 6,6'-Methylenedi-2,4-xylenol in various matrices is another important research direction. This is crucial for quality control in industrial processes and for monitoring its presence in environmental samples. sielc.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of 6,6'-Methylenedi-2,4-xylenol

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₂ | nih.govepa.govguidechem.com |

| Molecular Weight | 256.34 g/mol | nih.gov |

| IUPAC Name | 2-[(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol | nih.gov |

| CAS Number | 6538-35-8 | sielc.comnih.govepa.govguidechem.com |

| Appearance | Long colorless needles | prepchem.com |

| Melting Point | 145-146 °C | prepchem.com |

| Solubility | Easily soluble in alcohol, ether, chloroform, acetic acid, benzene (B151609); sparingly soluble in cold ligroin | prepchem.com |

| XLogP3 | 4.6 | uni.lu |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-10-5-12(3)16(18)14(7-10)9-15-8-11(2)6-13(4)17(15)19/h5-8,18-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMDZFOYJBMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215702 | |

| Record name | 6,6'-Methylenedi-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6538-35-8 | |

| Record name | 2,2′-Methylenebis[4,6-dimethylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6538-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Methylenedi-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Methylenedi-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-methylenedi-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-METHYLENEDI-2,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X7XHT5AML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving 6,6 Methylenedi 2,4 Xylenol

Direct Synthetic Pathways for 6,6'-Methylenedi-2,4-xylenol

The direct formation of 6,6'-Methylenedi-2,4-xylenol is most commonly achieved through condensation reactions involving 2,4-xylenol. These methods can be performed under conventional or more advanced reaction conditions.

Condensation Reactions Utilizing 2,4-Xylenol Precursors

The primary route to 6,6'-Methylenedi-2,4-xylenol involves the condensation of 2,4-xylenol with formaldehyde (B43269). prepchem.com This reaction is a classic example of electrophilic aromatic substitution, where the formaldehyde acts as an electrophile, linking two molecules of 2,4-xylenol via a methylene (B1212753) bridge.

A typical procedure involves dissolving 2,4-xylenol (also known as 1,3-dimethyl-4-hydroxybenzene) in an excess of a dilute sodium hydroxide (B78521) solution. prepchem.com A 40% formaldehyde solution is then added to this mixture. prepchem.com The reaction is allowed to proceed over several days, after which it is acidified with acetic acid and extracted with an organic solvent like ether. prepchem.com The product, 6,6'-Methylenedi-2,4-xylenol, can be purified by recrystallization from ligroin to yield long, colorless needles. prepchem.com

The reaction mechanism is believed to proceed through the formation of a quinone methide intermediate. academie-sciences.frresearchgate.net In the presence of an acid catalyst, the aldehyde reacts with the phenol (B47542) to form an ortho or para-quinone methide, which is then attacked by a second phenol molecule to yield the bisphenol. academie-sciences.frresearchgate.net

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| 2,4-Xylenol, Formaldehyde | Sodium Hydroxide | Room Temperature, 4 days | 6,6'-Methylenedi-2,4-xylenol | Not specified | prepchem.com |

| Xylenols, Aromatic Aldehydes | p-Toluenesulfonic acid (pTSA) | 100 °C, Solvent-free | Bisphenol derivatives | Good to excellent | academie-sciences.frresearchgate.net |

Advanced Reaction Conditions: Supercritical Water Approaches

Research into more advanced and environmentally benign synthetic methods has led to the exploration of supercritical water (SCW) as a reaction medium. In the context of related phenol derivatives, SCW has been shown to facilitate methylation reactions. kochi-tech.ac.jpkochi-tech.ac.jp For instance, the reaction of 2,4-xylenol with 1,3,5-trioxane (B122180) (a formaldehyde equivalent) in SCW at 400°C resulted in the formation of 2,4,6-trimethylphenol, with 6,6'-methylenebis(2,4-dimethylphenol) being a notable intermediate, especially at lower temperatures (300°C). kochi-tech.ac.jp While not a direct synthesis of the target compound as the final product, this demonstrates the potential of SCW to mediate the fundamental C-C bond formation required. The high temperature and pressure of SCW can enhance reaction rates and selectivity. kochi-tech.ac.jp

| Reactants | Conditions | Products | Key Finding | Reference |

| 2,4-Xylenol, 1,3,5-Trioxane | Supercritical Water (300°C) | 2,4,6-trimethylphenol, 6,6'-methylenebis(2,4-dimethylphenol) | Formation of the methylene-bridged dimer as a significant product. | kochi-tech.ac.jp |

| 2,4-Xylenol, 1,3,5-Trioxane | Supercritical Water (400°C) | 2,4,6-trimethylphenol | Increased yield of the methylated product at higher temperatures. | kochi-tech.ac.jp |

Derivative Synthesis and Structural Modifications

Starting from 2,4-xylenol or its derivatives, a variety of related methylenebisphenols and their functionalized counterparts can be synthesized.

Formation of Related Methylenebisphenols and Isomers

The condensation of 2,4-xylenol is not limited to forming only 6,6'-Methylenedi-2,4-xylenol. Depending on the reaction conditions and the specific aldehyde used, a range of methylenebisphenol isomers and related structures can be produced. For example, the condensation of various xylenols with different aromatic aldehydes in the presence of p-toluenesulfonic acid yields a variety of bisphenol derivatives. academie-sciences.frresearchgate.net

Furthermore, complex multinuclear novolaks, which are essentially extended chains of methylene-linked phenols, can be synthesized. For instance, a hexanuclear novolak was prepared by condensing 2:6-bishydroxymethyl-4-bromophenol with 2:4-xylenol, followed by dehalogenation and subsequent reaction with formaldehyde. researchgate.net This highlights the versatility of using 2,4-xylenol as a building block for larger, more complex phenolic structures.

Alkylation and Other Functionalization Strategies of Phenolic Derivatives

The phenolic hydroxyl groups and the aromatic rings of bisphenols derived from xylenols can be further functionalized. Alkylation is a common modification. For example, various phenols, including 2,4-xylenol, can be alkylated. google.com A process for the para-alkylation of 2,6-dialkyl phenols involves reacting the phenol with an aldehyde in the presence of a basic material and a primary alkanol at elevated temperatures and pressures. google.com

Another strategy involves the selective alkylation of xylenol isomers to facilitate their separation. For instance, a mixture of 2,4- and 2,5-xylenol can be treated with a tertiary-alkylating agent over a polymer-bound sulfonic acid catalyst. google.com This selectively alkylates the 2,4-xylenol, allowing for the separation of the unreacted, and thus enriched, 2,5-xylenol. google.com The alkylated 2,4-xylenol can then be dealkylated to recover the pure isomer. google.com

Catalytic Systems in Bisphenol Synthesis and Transformation

The choice of catalyst is crucial in directing the outcome of bisphenol synthesis. Both acid and base catalysts are widely employed.

Acid catalysts, such as p-toluenesulfonic acid (pTSA), are effective for the condensation of xylenols with aldehydes under solvent-free conditions. academie-sciences.frresearchgate.net This method is noted for its clean reaction profile, simple methodology, and high yields. academie-sciences.frresearchgate.net Other acid catalysts that have been used for bisphenol synthesis include boron trifluoride, polyphosphoric acid, and dry hydrochloric acid. core.ac.uk Zeolites, particularly beta zeolite, have also been utilized as catalysts for the condensation of phenols with carbonyl compounds to produce bisphenols. google.com

Alkaline catalysts, such as sodium hydroxide, are used in the traditional synthesis of 6,6'-Methylenedi-2,4-xylenol from 2,4-xylenol and formaldehyde. prepchem.com Kinetic studies on the alkali-catalyzed reaction of 2,6-xylenol with formaldehyde suggest a complex mechanism that involves the phenoxide ion reacting with formaldehyde. publish.csiro.au

| Catalyst Type | Example Catalyst | Application | Key Features | Reference(s) |

| Acid Catalysts | p-Toluenesulfonic acid (pTSA) | Condensation of xylenols and aldehydes | Solvent-free, high yield, simple procedure | academie-sciences.frresearchgate.net |

| Beta Zeolite | Condensation of phenols and carbonyl compounds | Can be used in continuous processes | google.com | |

| Aromatic Sulfonic Acids | Selective condensation for purification | Enables separation of xylenol isomers | epo.org | |

| Base Catalysts | Sodium Hydroxide | Condensation of 2,4-xylenol and formaldehyde | Traditional method for 6,6'-Methylenedi-2,4-xylenol synthesis | prepchem.com |

Mechanistic Studies of Synthetic Reaction Pathways

The synthesis of 6,6'-Methylenedi-2,4-xylenol from 2,4-xylenol and formaldehyde is fundamentally an electrophilic aromatic substitution reaction. The precise mechanistic pathway, including the identity of the electrophilic species and the nature of the reaction intermediates, is contingent upon the catalytic conditions employed, specifically whether the reaction is conducted in an acidic or alkaline environment.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction is initiated by the protonation of formaldehyde, which significantly enhances its electrophilic character. The resultant hydroxymethyl cation (CH₂OH⁺) then attacks the electron-rich aromatic ring of 2,4-xylenol. The hydroxyl and methyl substituents on the xylenol ring are activating groups that direct incoming electrophiles to the ortho and para positions. For 2,4-xylenol, the positions ortho and para to the hydroxyl group are the 6- and 4-positions, respectively. As the 4-position is already substituted with a methyl group, the electrophilic attack occurs predominantly at the 6-position.

The acid-catalyzed synthesis can be delineated into the following principal steps:

Electrophile Formation: Formaldehyde undergoes protonation by the acid catalyst, forming a highly reactive hydroxymethyl cation.

Electrophilic Attack: The hydroxymethyl cation attacks the electron-dense 6-position of the 2,4-xylenol molecule, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from the sigma complex, which restores the aromaticity of the ring and yields 6-hydroxymethyl-2,4-xylenol.

Methylene Bridge Formation: The benzylic alcohol, 6-hydroxymethyl-2,4-xylenol, is subsequently protonated in the acidic medium. This is followed by the elimination of a water molecule to generate a new benzylic carbocation. This cation then participates in a second electrophilic aromatic substitution with another molecule of 2,4-xylenol at its available 6-position, ultimately forming the final product, 6,6'-Methylenedi-2,4-xylenol.

Base-Catalyzed Mechanism

Under alkaline conditions, the reaction proceeds via a distinctly different mechanism. A base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group of 2,4-xylenol to form a phenoxide ion. windows.net This phenoxide is a significantly more potent nucleophile than the neutral phenol molecule and readily attacks the carbonyl carbon of formaldehyde. windows.netresearchgate.net

The primary steps of the base-catalyzed mechanism are as follows:

Phenoxide Ion Formation: The base abstracts the acidic proton from the hydroxyl group of 2,4-xylenol, generating the 2,4-dimethylphenoxide ion. windows.net

Nucleophilic Addition: The highly nucleophilic phenoxide ion attacks the formaldehyde molecule, resulting in the formation of a hydroxymethylphenoxide intermediate.

Protonation: This intermediate is then protonated by a solvent molecule (e.g., water) to produce 6-hydroxymethyl-2,4-xylenol.

Quinonemethide Intermediate Formation: In the basic environment, the 6-hydroxymethyl-2,4-xylenol can be deprotonated at its phenolic hydroxyl group. This is succeeded by the elimination of a hydroxide ion, leading to the formation of a highly reactive quinonemethide intermediate.

Michael Addition: The quinonemethide intermediate subsequently undergoes a Michael-type addition with another 2,4-dimethylphenoxide ion. This is followed by protonation to afford the final product, 6,6'-Methylenedi-2,4-xylenol. Theoretical investigations of similar resorcinol-formaldehyde reactions have lent support to the involvement of quinonemethide intermediates during the condensation phase. mdpi.com

The inherent reactivity of the phenolic compound is a pivotal factor in the base-catalyzed pathway. Computational analyses have revealed a strong correlation between the reactivity at each available site on the phenolic ring and the average charge distribution at these reactive sites. researchgate.net

Comparative Reactivity and Influential Factors

The kinetics of the condensation reaction are governed by multiple variables, including the specific phenolic reactant, the molar ratio of formaldehyde to phenol, the nature and concentration of the catalyst, and the reaction temperature. Kinetic studies of related xylenol-formaldehyde reactions have shown that the reaction typically adheres to second-order kinetics. The rate of reaction has been observed to increase with elevations in both catalyst concentration and temperature.

The substitution pattern of the phenolic ring profoundly influences its reactivity. The presence of electron-donating groups, such as the two methyl groups in 2,4-xylenol, activates the aromatic ring towards electrophilic substitution, rendering it more reactive than unsubstituted phenol. uj.ac.za

Table of Key Mechanistic Features

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

|---|---|---|

| Active Form of Formaldehyde | Protonated formaldehyde (Hydroxymethyl cation) | Neutral formaldehyde |

| Active Form of Xylenol | Neutral 2,4-xylenol | 2,4-Dimethylphenoxide ion windows.net |

| Initial Reaction | Electrophilic aromatic substitution | Nucleophilic addition |

| Key Intermediate | Resonance-stabilized carbocation (sigma complex) | Quinonemethide mdpi.com |

| Role of Catalyst | Enhances the electrophilicity of formaldehyde | Enhances the nucleophilicity of xylenol windows.net |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like 6,6'-Methylenedi-2,4-xylenol. chemrxiv.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment of each atom, their connectivity, and spatial arrangement. researchgate.net

For 6,6'-Methylenedi-2,4-xylenol, ¹H NMR spectra would reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the xylenol rings would appear in a specific region of the spectrum, with their chemical shifts and splitting patterns providing information about their positions relative to the hydroxyl and methyl groups. The protons of the four methyl groups would also produce characteristic signals, as would the two protons of the central methylene (B1212753) bridge that links the two xylenol units.

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. nih.gov This allows for the direct observation of the carbon skeleton, including the aromatic ring carbons, the methyl carbons, and the methylene bridge carbon. The chemical shifts of these carbon signals are highly sensitive to their local electronic environment, confirming the substitution pattern on the phenolic rings. nih.gov

Advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further elucidate the structure by establishing correlations between neighboring protons (in COSY) and between protons and their directly attached carbons (in HSQC). These experiments help to definitively assign all the proton and carbon signals, providing unambiguous confirmation of the 6,6'-Methylenedi-2,4-xylenol structure.

Table 1: Predicted ¹H and ¹³C NMR Data for 6,6'-Methylenedi-2,4-xylenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Phenolic OH | 4.0 - 7.0 | Not Applicable |

| Methylene CH₂ | ~3.8 | ~30 |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govuni.lu For 6,6'-Methylenedi-2,4-xylenol, which has a molecular formula of C₁₇H₂₀O₂, the expected monoisotopic mass is approximately 256.1463 g/mol . nih.govepa.gov

In a typical mass spectrum of 6,6'-Methylenedi-2,4-xylenol, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 256. nih.gov The high-resolution mass spectrum would provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the bond between the methylene bridge and one of the aromatic rings is a likely fragmentation pathway. This would result in the formation of a stable benzyl-type cation. Another common fragmentation would be the loss of a methyl group from the molecular ion. docbrown.info Analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.info

Table 2: Predicted Mass Spectrometry Data for 6,6'-Methylenedi-2,4-xylenol

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 257.15361 |

| [M+Na]⁺ | 279.13555 |

| [M-H]⁻ | 255.13905 |

| [M]⁺ | 256.14578 |

Data sourced from PubChemLite. uni.lu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 6,6'-Methylenedi-2,4-xylenol from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of compounds like 6,6'-Methylenedi-2,4-xylenol. sielc.comsielc.com In analytical HPLC, a small amount of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For 6,6'-Methylenedi-2,4-xylenol, a reversed-phase (RP) HPLC method is typically employed. sielc.comsielc.com In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The retention time of the compound can be adjusted by changing the composition of the mobile phase. For mass spectrometry (MS) compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of the target compound. gilson.comchromatographyonline.comshimadzu.com This technique is crucial for obtaining high-purity 6,6'-Methylenedi-2,4-xylenol for further studies and applications. gilson.com The scalability of the HPLC method allows for a seamless transition from analytical-scale analysis to preparative-scale purification. sielc.com

Table 3: Typical HPLC Parameters for 6,6'-Methylenedi-2,4-xylenol Analysis

| Parameter | Condition |

| Column | Reversed-phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water sielc.comsielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS) sielc.comsielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like 6,6'-Methylenedi-2,4-xylenol. nih.govepa.gov In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) flows through the column, and the separation of components is based on their boiling points and interactions with the stationary phase coating the inside of the column. lcms.cz

The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification. epa.gov GC-MS is highly sensitive and provides excellent separation efficiency, making it suitable for identifying and quantifying 6,6'-Methylenedi-2,4-xylenol in complex mixtures. lcms.cz The compound is classified as a semi-volatile organic compound, making it amenable to GC analysis. wisconsin.govepa.gov

Table 4: Typical GC-MS Parameters for Semivolatile Compound Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms) lcms.cz |

| Carrier Gas | Helium lcms.cz |

| Injection Mode | Splitless lcms.cz |

| Oven Program | Temperature programmed for separation lcms.cz |

| MS Detector | Electron Ionization (EI) |

| Mass Range | 50-550 amu |

Mechanistic Investigations of Chemical Activity and Reactivity

Antioxidant Mechanisms of Hindered Phenols, including 6,6'-Methylenedi-2,4-xylenol

Sterically hindered phenols, a class to which 6,6'-Methylenedi-2,4-xylenol belongs, are recognized for their antioxidant properties. nih.gov Their efficacy stems from the ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the oxidative chain reactions. The bulky substituents ortho to the hydroxyl group, in this case, the methyl groups and the methylene (B1212753) bridge, play a crucial role in stabilizing the resulting phenoxyl radical, preventing it from initiating further unwanted reactions. nih.gov The antioxidant activity of phenolic compounds is fundamentally linked to their capacity to transfer a hydrogen atom or an electron to a free radical. nih.gov

The primary mechanisms by which hindered phenols exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and stepwise processes like Electron Transfer-Proton Transfer (ET-PT). nih.gov

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a primary mechanism through which hindered phenols like 6,6'-Methylenedi-2,4-xylenol exhibit antioxidant activity. mdpi.com In this pathway, a hydrogen atom (consisting of a proton and an electron) is transferred in a single, concerted step from the phenolic hydroxyl group to a free radical (R•). nih.govwikipedia.org This action neutralizes the radical and generates a stable, resonance-delocalized phenoxyl radical. nih.gov

The general equation for this process is: ArOH + R• → ArO• + RH

The driving force for this reaction is largely determined by the bond dissociation energy (BDE) of the phenolic O-H bond. mdpi.com The substituents on the aromatic ring influence this BDE. In 6,6'-Methylenedi-2,4-xylenol, the methyl groups are electron-donating, which can affect the stability of the resulting phenoxyl radical and thus the ease of the hydrogen donation. The HAT mechanism is considered a key method for forming alkyl radicals from C-H substrates in various chemical reactions. mdpi.com

Electron Transfer-Proton Transfer (ET-PT) Processes

An alternative to the single-step HAT mechanism is a two-step process involving the transfer of an electron followed by a proton (ET-PT). This pathway is a type of Proton-Coupled Electron Transfer (PCET), a fundamental reaction in many chemical and biological systems. nih.govdiva-portal.org

The process unfolds in two distinct stages:

Electron Transfer (ET): The phenol (B47542) first donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R-). ArOH + R• → ArOH•+ + R-

Proton Transfer (PT): The highly acidic phenol radical cation then rapidly transfers a proton to a suitable acceptor, which could be the anion formed in the first step or another base in the system, to yield the phenoxyl radical. diva-portal.org ArOH•+ → ArO• + H+

Whether a hindered phenol follows the HAT or ET-PT pathway depends on several factors, including the structure of the phenol, the nature of the free radical, and the polarity of the solvent. nih.gov

Role in Free Radical Scavenging and Oxidative Degradation Prevention

The ultimate function of the antioxidant mechanisms described above is to scavenge free radicals and prevent oxidative degradation. Free radicals are highly reactive species that can damage lipids, proteins, and DNA, leading to the degradation of materials and negative health effects in biological systems. nih.govnih.gov

By donating a hydrogen atom via HAT or through the ET-PT process, 6,6'-Methylenedi-2,4-xylenol effectively neutralizes these damaging radicals. nih.gov The resulting phenoxyl radical is significantly less reactive than the initial free radical due to steric hindrance and resonance stabilization provided by the aromatic ring and its substituents. This stability is key, as it prevents the phenoxyl radical from propagating the oxidative chain reaction. Catechol derivatives, for instance, have shown a strong ability to suppress DNA strand scission caused by hydroxyl radicals. sigmaaldrich.com This interruption of chain reactions is the basis for preventing the oxidative degradation of organic materials, making hindered phenols like 6,6'-Methylenedi-2,4-xylenol valuable stabilizers in various industrial products. google.com

| Antioxidant Mechanism | Description | Key Steps |

| Hydrogen Atom Transfer (HAT) | A single-step process where a hydrogen atom is transferred from the phenol to a free radical. nih.govmdpi.com | ArOH + R• → ArO• + RH |

| Electron Transfer-Proton Transfer (ET-PT) | A two-step process involving initial electron donation followed by proton transfer. nih.govdiva-portal.org | 1. ArOH + R• → ArOH•+ + R- 2. ArOH•+ → ArO• + H+ |

Polymerization Mechanisms and Oligomer Formation

The reactivity of xylenol derivatives extends to polymerization processes. Specifically, related compounds like 2,6-xylenol (also known as 2,6-dimethylphenol) undergo oxidative coupling polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netresearchgate.net This reaction is typically catalyzed by copper-amine complexes. researchgate.netchemicalpapers.com

The mechanism is believed to involve the formation of phenoxyl radicals as key intermediates. chemicalpapers.com The catalyst facilitates the oxidation of the phenol to a phenoxyl radical. These radicals can then couple in different ways. While the precise mechanism for 6,6'-Methylenedi-2,4-xylenol is not as extensively documented, its structural similarity to monomers used in phenolic resins suggests potential involvement in similar reactions. The methylene bridge already links two xylenol units, making it a dimer. This structure could potentially react further to form oligomers (short polymer chains) or be incorporated into larger polymer networks. For example, studies on the polymerization of diacetylenes show that it is a highly exothermic reaction that can be followed using techniques like differential scanning calorimetry (DSC). mdpi.com

Reactivity in Specific Chemical Environments and Industrial Processes

In industrial settings, the primary role of 6,6'-Methylenedi-2,4-xylenol and similar hindered phenols is as an antioxidant or stabilizer for organic materials. google.com They are added to plastics, rubbers, oils, and foods to prevent degradation caused by heat, light, and oxygen exposure.

The reactivity in these environments is governed by the principles of free radical scavenging. For instance, in a polymer matrix, oxidative degradation is initiated by the formation of free radicals due to stressors like UV light or heat. These radicals can then attack the polymer chains, leading to chain scission and loss of mechanical properties. The hindered phenol, present as an additive, acts as a sacrificial agent, reacting with and neutralizing the free radicals before they can damage the polymer. google.com The selection of a specific hindered phenol often depends on factors like its molecular weight, volatility, and compatibility with the host material.

Applications in Polymer Science and Advanced Materials

Role as Antioxidant Additives in Polymeric Systems

One of the principal applications of 6,6'-Methylenedi-2,4-xylenol is as a primary antioxidant for a wide array of polymers, including polyolefins, styrenic polymers, and elastomers. amfine.com Antioxidants are critical additives that protect polymer materials from degradation caused by oxidation, a process that can be initiated or accelerated by heat, light, and mechanical stress. uvabsorber.comyoutube.comuomustansiriyah.edu.iq

Polymers are susceptible to oxidative degradation, a process that occurs in stages throughout their lifecycle—from high-temperature melt processing to long-term end-use. uvabsorber.com This degradation involves a free-radical chain reaction that leads to undesirable changes in the material, such as discoloration, embrittlement, cracking, and a reduction in mechanical properties like strength and flexibility. uomustansiriyah.edu.iqpartinchem.com

6,6'-Methylenedi-2,4-xylenol functions as a highly effective primary antioxidant, belonging to the class of hindered phenols. partinchem.comvinatiorganics.com Its mechanism of action involves scavenging and neutralizing peroxy radicals, which are key intermediates in the oxidation process. amfine.com The compound achieves this by donating a hydrogen atom from its hydroxyl (-OH) groups to the reactive peroxy radical. uvabsorber.com This action terminates the degradation chain reaction and forms a stable phenoxy radical from the antioxidant molecule itself. partinchem.comdishengchemchina.com The steric hindrance provided by the methyl groups on the benzene (B151609) rings enhances the stability of this resulting phenoxy radical, preventing it from initiating new degradation chains. vinatiorganics.com

The bisphenolic structure of 6,6'-Methylenedi-2,4-xylenol, containing two such functional groups, allows it to neutralize multiple free radicals, making it a more potent stabilizer compared to monofunctional phenols. For optimal performance, hindered phenolic antioxidants are often used in synergy with secondary antioxidants, such as phosphites or thioethers, which function by decomposing hydroperoxides into non-radical, stable products. amfine.comuvabsorber.com

| Polymer Property | Effect of Unchecked Oxidation | Effect of 6,6'-Methylenedi-2,4-xylenol Addition |

|---|---|---|

| Mechanical Strength | Decrease (brittleness) | Retention of strength and flexibility |

| Melt Viscosity | Changes (chain scission or cross-linking) | Stabilization of melt flow |

| Appearance | Yellowing, discoloration, surface cracking | Improved color stability and surface integrity |

| Service Life | Shortened | Extended useful lifetime |

The thermal stability of an antioxidant is crucial, as many polymers are processed at high temperatures and used in applications where they are exposed to significant heat. specialchem.com Antioxidants must remain effective and not degrade or volatilize under these conditions. nih.gov The relatively high molecular weight of bisphenolic compounds like 6,6'-Methylenedi-2,4-xylenol contributes to lower volatility, allowing it to remain within the polymer matrix during melt processing and long-term thermal aging. nih.govuvabsorber.com

The efficiency of sterically hindered phenolic antioxidants during long-term exposure to temperatures above 120°C is influenced by the nature of the substituent groups on the phenol (B47542) ring. specialchem.com Compounds with bulkier groups often exhibit better performance in oven aging tests. specialchem.com The presence of two hindered phenol units in 6,6'-Methylenedi-2,4-xylenol provides robust protection against thermo-oxidative degradation, which is critical for maintaining the mechanical and physical properties of plastics used in demanding environments such as automotive components, electronics, and construction materials. uvabsorber.comnih.gov The addition of such stabilizers helps prevent chain scission and cross-linking reactions that would otherwise lead to product failure at elevated temperatures. vinatiorganics.comspecialchem.com

Utilization as Monomers and Co-monomers in Polymer Synthesis

Beyond its role as a protective additive, the difunctional nature of 6,6'-Methylenedi-2,4-xylenol—possessing two reactive hydroxyl groups—allows it to serve as a monomer or co-monomer in step-growth polymerization reactions. This integration into the polymer backbone can impart inherent stability and modify the final properties of the material.

Bisphenolic compounds are fundamental building blocks for epoxy resins. amazonaws.com While Bisphenol A (BPA) is the most common, other bisphenols, including structures similar to 6,6'-Methylenedi-2,4-xylenol, are used to synthesize specialized epoxy resins. researchgate.netnih.gov By reacting with epichlorohydrin, 6,6'-Methylenedi-2,4-xylenol can form a diglycidyl ether epoxy monomer. nih.gov Resins derived from such substituted bisphenols can offer enhanced properties like improved thermal stability, chemical resistance, and lower color development compared to standard BPA-based epoxies. anshulchemicals.com

Similarly, in the synthesis of polyurethanes, diols are reacted with diisocyanates. koreascience.kr As a diol, 6,6'-Methylenedi-2,4-xylenol can be incorporated into the polyurethane backbone, typically as part of the hard segment. This can enhance the thermal stability and mechanical properties of the resulting polyurethane material, which finds use in foams, coatings, and elastomers. hoseachem.comresearchgate.net

Poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. uc.eduwikipedia.org The commercial synthesis of PPO is typically achieved through the oxidative coupling polymerization of 2,6-dimethylphenol. mdpi.com

Research has shown that the properties of PPO can be tailored by incorporating other phenolic monomers into the polymerization process. mdpi.com Bisphenolic compounds like 6,6'-Methylenedi-2,4-xylenol can be used as co-monomers along with 2,6-dimethylphenol. uc.edumdpi.com This copolymerization allows for the control of molecular weight and the introduction of specific functionalities. For instance, incorporating a bisphenol can yield PPO oligomers with terminal hydroxyl groups, which can then be used as reactive intermediates to be blended or reacted with other thermosetting resins like epoxy or cyanate (B1221674) esters to create advanced materials for applications such as high-frequency circuit boards. mdpi.commdpi.com

| Property | Standard PPO (from 2,6-dimethylphenol) | PPO Copolymer (with Bisphenol Co-monomer) | Rationale for Change |

|---|---|---|---|

| Molecular Weight | High | Controlled/Lower | Bisphenol acts as a chain-length regulator. mdpi.com |

| End-Group Functionality | Typically Monofunctional (-OH) | Primarily Difunctional (-OH) | Enables further reactions for thermoset blending. mdpi.commdpi.com |

| Glass Transition Temp (Tg) | High (~215°C) | Potentially modified | Incorporation of a flexible methylene (B1212753) bridge can alter chain mobility. |

| Processability | Difficult in pure form | Improved for thermoset formulation | Lower molecular weight oligomers are easier to dissolve and blend. mdpi.com |

Contributions to Adhesives and Coating Technologies

The dual functionality of 6,6'-Methylenedi-2,4-xylenol as both an antioxidant and a monomer building block makes it valuable in the formulation of high-performance adhesives and coatings. amazonaws.comuvabsorber.com

Epoxy resins, which can be synthesized using this compound, are widely used as structural adhesives and protective coatings due to their excellent adhesion, chemical resistance, and durability. amazonaws.comanshulchemicals.com The incorporation of the 6,6'-Methylenedi-2,4-xylenol structure can enhance the thermal and hydrolytic stability of these systems. anshulchemicals.com

Furthermore, its role as an antioxidant is critical for extending the service life of adhesives and coatings, which are often exposed to harsh environmental conditions, including UV radiation and fluctuating temperatures. uvabsorber.com By preventing oxidative degradation of the polymer binder, 6,6'-Methylenedi-2,4-xylenol helps maintain the coating's integrity, preventing cracking, color change, and loss of adhesion over time. uvabsorber.comuvabsorber.com There is a growing interest in developing coating compositions that are free from traditional Bisphenol A (BPA) and its derivatives, driving research into alternative bisphenolic structures for these applications. google.comgoogle.com

Insufficient Information Available for "6,6'-Methylenedi-2,4-xylenol" in Laminate and Printed Circuit Board Manufacturing

Following a comprehensive search for scientific literature and technical data, it has been determined that there is insufficient publicly available information to construct a detailed article on the specific application of the chemical compound “6,6'-Methylenedi-2,4-xylenol” in the manufacturing of laminates and printed circuit boards (PCBs).

Extensive queries aimed at uncovering research findings, performance data, and its role as a component in resins for electronics have not yielded specific results for this particular compound. The available literature on PCB and laminate manufacturing details the use of various other phenolic compounds, epoxy resins, and curing agents, but does not specifically mention or provide data related to "6,6'-Methylenedi-2,4-xylenol."

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline, which requires detailed research findings and data tables on this subject. The creation of such content without verifiable sources would be speculative and would not meet the required standards of accuracy and authoritativeness.

Further research in specialized, non-public databases or direct industry inquiry would likely be necessary to obtain the specific information requested.

Biological Interactions and Mechanistic Biology at the Molecular and Cellular Level

Molecular Mechanisms of Autophagy Induction and Modulation in Cellular Systems by Related Compounds

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. Studies on compounds structurally related to 6,6'-Methylenedi-2,4-xylenol, such as other bisphenols and their derivatives, indicate a capacity to modulate this pathway.

A study on 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol), a compound with a similar bis(2,4-dimethylphenol) structure, demonstrated its ability to induce autophagic-associated cell death in lung cancer cells. nih.govnih.gov This induction was marked by the formation of autophagosomes and an increase in the expression of key autophagy-related genes, ATG5 and ATG7. nih.govnih.gov Mechanistically, the compound was found to downregulate the mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.govnih.gov The study showed a strong conversion of the autophagy marker LC3-I to its lipidated form, LC3-II, and a downregulation of p62, indicating active autophagic flux. nih.govnih.gov

Other related bisphenols, such as Bisphenol A (BPA) and Bisphenol F (BPF), have also been shown to interfere with autophagic processes. BPA has been found to induce autophagic flux inhibition in neuronal cells, characterized by the accumulation of both LC3B-II and the autophagy substrate p62. nih.gov This suggests that while BPA may initiate autophagy, it blocks the final degradation steps. nih.gov Similarly, BPF has been shown to disrupt autophagic flux and inhibit lysosomal acidification in studies related to non-alcoholic fatty liver disease (NAFLD)-like changes. nih.gov The mechanism involved the suppression of the ATGL-SIRT1-PPARα signaling axis. nih.gov

These findings on related compounds suggest that the bis-xylenol structure could potentially influence cellular homeostasis by modulating autophagy, a critical pathway in both normal physiology and disease.

Table 1: Effects of Related Compounds on Autophagy Markers

| Compound | Cellular System | Key Findings | Mechanism |

| 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) | Lung Cancer Cells | Induces autophagic cell death; Increases ATG5, ATG7, and LC3-II conversion; Decreases p62. nih.govnih.gov | Downregulation of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov |

| Bisphenol A (BPA) | N2a Neuronal Cells | Induces autophagic flux inhibition; Increases levels of LC3B-II and p62. nih.gov | Involves HO-1 up-regulation and AMPK activation. nih.gov |

| Bisphenol F (BPF) | In vivo and in vitro hepatic models | Disrupts autophagic flux and inhibits lysosomal acidification. nih.gov | Suppression of ATGL-SIRT1-PPARα signaling. nih.gov |

Investigating Interactions with Endocrine System Receptors and Signaling Pathways

Bisphenols are a class of chemicals known for their potential to act as endocrine-disrupting chemicals (EDCs), primarily due to their structural similarity to estrogens. jchemrev.comnih.gov They can interfere with hormone signaling pathways, potentially leading to adverse health effects. jchemrev.commdpi.com

Compounds like Bisphenol A (BPA) and its analogs, including Bisphenol F (BPF), are known to interact with estrogen receptors (ERs). nih.govoup.com The diphenylmethane (B89790) skeleton, present in 6,6'-Methylenedi-2,4-xylenol, can serve as a surrogate for a steroid skeleton, allowing it to bind to the ligand-binding domain of estrogen receptors. nih.gov BPA has been shown to bind strongly to human estrogen-related receptor gamma (ERRγ), a receptor for which it is a target. nih.gov Studies comparing BPA and BPF suggest they are as hormonally active as each other and possess endocrine-disrupting effects. nih.gov

The interaction of these compounds with hormone receptors can lead to the disruption of normal endocrine function. mdpi.com For example, BPA can interfere with estrogen signaling, which may affect the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com Furthermore, some bisphenols can act as anti-androgens by binding to and altering the function of the androgen receptor. mdpi.com BPF exposure has been linked to hormonal imbalances and testicular dysfunction in animal studies. frontiersin.org The concern over these interactions has led to increased scrutiny of BPA and its substitutes. nih.gov

Table 2: Endocrine-Related Bioactivity of Related Bisphenols

| Compound | Receptor/Pathway | Observed Interaction/Effect |

| Bisphenol A (BPA) | Estrogen Receptors (ERs) | Binds to ERs, exhibiting estrogenic activity. oup.com |

| Estrogen-Related Receptor gamma (ERRγ) | Binds strongly to ERRγ. nih.gov | |

| Androgen Receptor | Can act as an anti-androgen. mdpi.com | |

| Bisphenol F (BPF) | Endocrine System | Considered as hormonally active as BPA. nih.gov |

| Reproductive Hormones | Associated with hormonal imbalance in animal models. frontiersin.org | |

| Bisphenol B (BPB) | Estrogen Receptors (ERs) | Exhibits estrogenic activity in MCF-7 cells. oup.com |

| Tetrachlorobisphenol A (TCBPA) | Estrogen Receptors (ERs) | Showed the highest estrogenic activity among 19 related compounds in one study. oup.com |

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of phenolic compounds like 6,6'-Methylenedi-2,4-xylenol is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies on bisphenols and related phenolic antioxidants help to elucidate the molecular features responsible for their effects.

For endocrine-disrupting activity, the core structure of two phenolic rings connected by a bridging carbon is crucial. jchemrev.com The ability of bisphenols to mimic estradiol (B170435) and interact with estrogen receptors depends on the nature of the substituents on the phenolic rings and the bridging group. nih.gov SAR studies on a series of BPA analogs revealed that modifications to the diphenylmethane skeleton could significantly alter their activity, leading to the discovery of compounds that act as potent ERα-antagonists rather than agonists. nih.gov The presence and position of hydroxyl groups on the phenol (B47542) rings are critical for receptor binding. nih.gov

In the context of other bioactivities, such as antioxidant potential, SAR studies of substituted phenols have identified key parameters. These include the heat of formation, the energy of molecular orbitals, and the number and location of hydroxyl groups. nih.gov For 6,6'-Methylenedi-2,4-xylenol, the two hydroxyl groups are essential for its antioxidant properties, while the methyl groups on the phenolic rings can modulate this activity.

Environmental Dynamics and Chemical Fate Studies

Modeling of Environmental Distribution Pathways for Related Phenolic Compounds

The environmental distribution of phenolic compounds is largely influenced by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). For bisphenolic compounds, these properties dictate their partitioning between different environmental compartments, including air, water, soil, and sediment.

Models of environmental distribution for related compounds like Bisphenol A (BPA) and Bisphenol F (BPF) indicate that their primary release into the environment is through industrial effluents and leaching from consumer products. Due to their relatively low volatility, long-range atmospheric transport is not considered a primary distribution pathway. Instead, these compounds tend to remain in aquatic and terrestrial systems.

The following table summarizes key physicochemical properties of related phenolic compounds that influence their environmental distribution.

| Compound | Molecular Weight ( g/mol ) | Water Solubility | Log Kow | Vapor Pressure (Pa at 25°C) |

| Phenol (B47542) | 94.11 | 83 g/L | 1.46 | 47 |

| 2,4-Xylenol | 122.16 | 5.5 g/L | 2.3 | 12 |

| Bisphenol A | 228.29 | 120-300 mg/L | 3.32 | 5 x 10⁻⁶ |

| Bisphenol F | 200.23 | 986 mg/L | 3.01 | 1.2 x 10⁻⁵ |

This table is generated based on typical values for related compounds and is for illustrative purposes.

Fugacity models, which predict the environmental partitioning of chemicals, suggest that when released into water, a significant portion of bisphenolic compounds will partition to sediment due to their moderate to high Log Kow values. When released to soil, their mobility is expected to be limited due to adsorption to organic matter.

Biodegradation Characteristics and Environmental Persistence

The persistence of 6,6'-Methylenedi-2,4-xylenol in the environment is largely determined by its susceptibility to biodegradation by microorganisms. Studies on structurally similar compounds offer insights into the potential metabolic pathways and the factors influencing their degradation rates.

Biodegradation of Related Bisphenols:

Research on Bisphenol F (BPF) has shown that it can be readily degraded by certain river water microorganisms under aerobic conditions. For example, some studies have reported the complete mineralization of BPF within 22 days in river and seawater die-away tests. However, other studies using activated sludge in the Japanese MITI test suggested that biodegradation may not be a significant fate process, indicating that the microbial communities and environmental conditions play a crucial role.

The biodegradation of BPF is thought to be initiated by the hydroxylation of the methylene (B1212753) bridge, followed by further oxidation and ring cleavage. The presence of methyl groups on the phenolic rings of 6,6'-Methylenedi-2,4-xylenol may influence the rate and pathway of its biodegradation compared to the unsubstituted BPF.

Biodegradation of Xylenol Isomers:

The xylenol moieties of 6,6'-Methylenedi-2,4-xylenol are also subject to microbial degradation. Studies on 2,4-xylenol have demonstrated that it can serve as a sole carbon and energy source for certain bacteria, such as Pseudomonas species. The degradation pathway typically involves the oxidation of one of the methyl groups, followed by ring cleavage. The rate of xylenol biodegradation can be influenced by the presence of other organic compounds and the specific microbial strains present.

The following table summarizes the observed biodegradation of related phenolic compounds under different conditions.

| Compound | Test System | Timeframe | Degradation |

| Bisphenol F | River Die-Away | 22 days | Complete Mineralization |

| Bisphenol F | Activated Sludge (MITI) | 28 days | ~1% BOD |

| 2,4-Xylenol | Pure Culture (Pseudomonas sp.) | - | Utilized as sole carbon source |

| Phenol | Mixed Culture | - | High tolerance and degradation rate |

This table presents findings from various studies on related compounds and is for illustrative purposes.

Photodegradation and Other Environmental Transformation Processes

In addition to biodegradation, abiotic processes such as photodegradation can contribute to the transformation of 6,6'-Methylenedi-2,4-xylenol in the environment, particularly in sunlit surface waters and the atmosphere.

Phenolic compounds are known to absorb ultraviolet (UV) radiation, which can lead to their direct photolysis. The rate of direct photodegradation is dependent on the light intensity and the quantum yield of the reaction. For many phenolic compounds, direct photolysis in water is a relatively slow process.

More significant is the indirect photodegradation, which involves reactions with photochemically produced reactive species such as hydroxyl radicals (•OH). In the atmosphere, phenolic compounds can react with hydroxyl radicals, leading to their transformation and removal. The atmospheric lifetime of phenolic compounds is often determined by their reaction rate with •OH.

Other potential environmental transformation processes include reactions with other oxidants present in water and soil, such as manganese oxides. However, the significance of these processes for 6,6'-Methylenedi-2,4-xylenol has not been established.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and predicting the reactivity of phenolic compounds. nih.gov For 6,6'-Methylenedi-2,4-xylenol, these calculations can reveal key descriptors that influence its behavior in various chemical environments.

The geometry of the molecule is first optimized to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.net

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scite.ai The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, indicating its role as an electron donor, which is fundamental to its antioxidant properties. nih.gov

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions such as hyperconjugation and hydrogen bonding.

Table 1: Representative Quantum Chemical Descriptors for a Phenolic Compound This table presents theoretical data for a representative phenolic compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, to illustrate the types of parameters obtained for 6,6'-Methylenedi-2,4-xylenol.

| Parameter | Value | Significance |

| HOMO Energy | -6.10 to -6.70 eV | Relates to electron-donating ability; crucial for antioxidant activity. nih.gov |

| LUMO Energy | > 0 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔEH-L) | ~6.5 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | ~2.0 - 3.0 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules in a condensed phase, such as in a solvent or in the presence of other molecules. researchgate.net MD simulations model the movement of atoms and molecules over time, governed by a set of classical mechanics equations and a force field that describes the potential energy of the system. researchgate.net

For 6,6'-Methylenedi-2,4-xylenol, MD simulations can be employed to understand its interactions with other molecules, which is crucial for its applications. For instance, in a biological context, MD simulations can elucidate how it interacts with proteins or lipid membranes. researchgate.net The primary forces driving these interactions are non-covalent, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. researchgate.netacs.org

In a typical MD simulation, a system is constructed with one or more molecules of 6,6'-Methylenedi-2,4-xylenol and the surrounding molecules of interest (e.g., water, lipids, or a protein). The simulation then calculates the trajectory of each atom over a specific time period, providing a dynamic view of the intermolecular interactions. nih.gov Analysis of these trajectories can reveal the preferred binding sites, the stability of the formed complexes, and the role of different types of interactions in the binding process. acs.org For example, the phenolic hydroxyl groups of 6,6'-Methylenedi-2,4-xylenol are expected to be primary sites for hydrogen bonding. utwente.nl

Table 2: Representative Intermolecular Interaction Energies from MD Simulations This table illustrates the types of interaction energies that can be calculated from MD simulations of a phenolic ligand with a protein, providing a framework for what could be determined for 6,6'-Methylenedi-2,4-xylenol.

| Interaction Type | Energy (kcal/mol) | Role in Complex Stability |

| Van der Waals Energy | -30 to -50 | Contributes significantly to the overall binding affinity through non-polar interactions. acs.org |

| Electrostatic Energy | -20 to -40 | Important for interactions involving polar groups and hydrogen bonds. acs.org |

| Total Interaction Energy | -50 to -90 | Indicates the overall strength and stability of the intermolecular complex. acs.org |

| Binding Free Energy (MM/PBSA or MM/GBSA) | -5 to -15 | A more rigorous measure of binding affinity that includes solvation effects. |

Predictive Modeling of Reactivity and Selectivity in Synthetic and Applied Contexts

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. scienceopen.com These models are valuable for predicting the behavior of new or untested compounds and for designing molecules with desired properties. nih.govnih.gov

For 6,6'-Methylenedi-2,4-xylenol, predictive models could be developed to forecast its antioxidant activity, its potential as an endocrine disruptor, or its reactivity in various chemical transformations. nih.govplos.org The development of a QSAR model typically involves several steps:

Data Collection : A dataset of compounds with known activities or properties is assembled. For predicting antioxidant activity, this would include various phenolic compounds and their experimentally measured antioxidant capacities. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, physicochemical, and electronic descriptors. researchgate.net Quantum chemical parameters like HOMO energy are often used as electronic descriptors in QSAR studies of phenolic antioxidants. nih.gov

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

Such models could predict the reactivity of the phenolic hydroxyl groups in 6,6'-Methylenedi-2,4-xylenol or the susceptibility of the aromatic rings to electrophilic substitution. For instance, models have been developed to predict the site-selectivity of C-H functionalization in aromatic compounds based on calculated electron densities. acs.org Furthermore, computational models can predict the likelihood of a phenolic compound to form reactive metabolites. nih.gov

Table 3: Key Descriptor Classes for Predictive Modeling of Phenolic Compounds

| Descriptor Class | Examples | Relevance to 6,6'-Methylenedi-2,4-xylenol |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Predicts antioxidant activity and reactivity in chemical reactions. researchgate.netnih.gov |

| Topological | Molecular connectivity indices, Wiener index | Encodes information about the size, shape, and branching of the molecule. researchgate.net |

| Physicochemical | LogP, Molar refractivity, Polar surface area | Relates to solubility, membrane permeability, and pharmacokinetic properties. researchgate.net |

| Constitutional | Molecular weight, Number of hydroxyl groups | Basic molecular properties that can influence activity. researchgate.netnih.gov |

Future Research Directions and Emerging Trends

Development of Green Synthesis Methodologies for 6,6'-Methylenedi-2,4-xylenol

The traditional synthesis of bisphenols often relies on fossil-fuel-derived feedstocks and harsh catalytic processes. sciencelink.net The future of 6,6'-Methylenedi-2,4-xylenol production is increasingly focused on green chemistry principles to minimize environmental impact. Research is shifting towards bio-based feedstocks and more sustainable catalytic systems. A key strategy involves the valorization of biomass, processing natural platform chemicals to create valuable synthons for polymer production. rsc.org

Promising green synthesis avenues include:

Bio-based Precursors: Utilizing compounds derived from lignin, such as hydroxycinnamic acids, vanillin, and eugenol, as starting materials. rsc.org This approach moves away from petrochemical dependence and leverages renewable resources. For instance, researchers have developed methods to convert hydroxycinnamic acids, readily obtained from lignin, into bisphenols through processes like thermal decarboxylation followed by olefin metathesis. rsc.org

Sustainable Catalysis: The development and use of environmentally benign catalysts are crucial. This includes employing recyclable industrial zeolite catalysts for Friedel-Crafts alkylation, which avoids the need for volatile or sulfur-based catalysts and does not generate water as a byproduct. sciencelink.net Other approaches focus on metal-free organic-based catalyst systems or minimizing the use of costly and scarce metals like ruthenium. rsc.orgnih.gov

Improved Process Efficiency: Methodologies are being explored to enhance reaction efficiency and product purity, which in turn reduces energy consumption and waste. juniperpublishers.com This includes catalyst-free thermal decarboxylation and dimerization routes that eliminate the need for metal catalysts entirely for certain feedstocks. rsc.org

Below is a table summarizing emerging green synthesis strategies applicable to bisphenols.

| Synthesis Strategy | Precursors | Catalyst Type | Key Advantages |

| Lignin Valorization | Hydroxycinnamic acids (from lignin) | Catalyst-free thermal decarboxylation, Ru-catalyzed olefin metathesis | Utilizes renewable biomass, atom-economic process. rsc.org |

| Friedel-Crafts Alkylation | p-Alkenylguaiacol (from wood oil) | Recyclable zeolite catalyst | Avoids fossil-fuel derivatives and volatile catalysts, no water byproduct. sciencelink.net |

| Bio-feedstock Dimerization | Eugenol, Vanillin, Resveratrol | Various (including enzymatic) | Produces sustainable thermoplastics and thermosetting resins. rsc.org |

| Metal-Free Polymerization | Di-cyclic carbonates | Organic-based catalysts (TBD, DBU, DMAP) | Avoids toxic phosgene and Bisphenol A (BPA), produces high thermal stability polycarbonates. nih.gov |

Rational Design of Novel Derivatives with Enhanced Functionality

Future research will heavily involve the rational design of novel derivatives of 6,6'-Methylenedi-2,4-xylenol to create molecules with tailored properties. By strategically modifying the chemical structure, scientists can enhance functionality for specific applications in materials science and beyond. This "Safe-and-Sustainable-by-Design" (SSbD) approach aims to build in desired properties and safety profiles from the molecular level upwards. chemrxiv.org

Key areas of focus for derivative design include:

Modifying Substituent Groups: Altering the alkyl groups (the methyl groups in 2,4-xylenol) on the phenolic rings can influence the compound's solubility, reactivity, and steric hindrance. This can, in turn, affect the properties of polymers derived from it, such as glass transition temperature and mechanical strength.

Introducing Functional Moieties: Adding specific functional groups to the bisphenol backbone can impart new capabilities. For example, incorporating flame-retardant moieties could create inherently flame-resistant polymers.

Computational Modeling: In silico models are becoming instrumental in predicting the properties and potential toxicity of new chemical structures before they are synthesized. chemrxiv.org This computational screening allows for the rapid identification of promising candidates, accelerating the development of safer and more effective bisphenol analogues. chemrxiv.org

Advanced Materials Engineering through Optimized Bisphenol Integration

6,6'-Methylenedi-2,4-xylenol serves as a valuable monomer for producing high-performance polymers like polycarbonates and epoxy resins. sciencelink.netresearchgate.net A significant research trend is the engineering of advanced materials by optimizing the integration of such bisphenols into polymer structures. The goal is to create materials that are not only sustainable but also possess superior properties compared to those made from conventional monomers like BPA. researchgate.net

Research directions in this area include:

High-Performance Thermoplastics: Bio-based bisphenols are being investigated for the production of engineering plastics with high heat resistance, optical clarity, and dimensional stability. umd.edu For example, polymers incorporating rigid bio-based diol monomers can exhibit improved mechanical properties and good UV resistance. researchgate.net

Epoxy Resin Systems: Bisphenol A polyether polyols are used to synthesize hydrophilic epoxy resins. thescipub.com By analogy, derivatives of 6,6'-Methylenedi-2,4-xylenol could be used to create specialized epoxy resins with enhanced properties, such as improved bonding on wet surfaces or increased hydrophilicity, for advanced coatings and adhesives. thescipub.com

Polymer Nanocomposites: The incorporation of nanoparticles, such as silica nanospheres, into bisphenol-based polymer matrices is a promising route to developing polymer nanocomposites with enhanced thermomechanical properties. semanticscholar.org

Sustainable Applications and Circular Economy Integration in Chemical Manufacturing

The ultimate goal for the future of chemical manufacturing is the creation of a circular economy, where resources are reused and waste is minimized. researchgate.net For 6,6'-Methylenedi-2,4-xylenol, this involves developing sustainable applications and integrating its entire lifecycle into a circular model.

Emerging trends in this domain are:

Chemical Recycling of Polymers: A major focus is on the depolymerization of end-of-life polymer products (like polycarbonates) back into their constituent monomers. researchgate.net These recovered high-purity monomers can then be used to produce new, virgin-quality polymers, thus closing the loop. oaepublish.com Methods like base-catalyzed methanolysis are being explored to chemically recycle polycarbonate waste into bisphenols and other valuable chemicals. rsc.orgrsc.org

Waste Valorization: Research is underway to convert plastic waste into valuable platform chemicals, which can serve as the feedstock for new materials. researchgate.net This approach not only reduces landfill waste but also creates a new, sustainable source of chemical raw materials.

Designing for Recyclability: The principle of designing materials for easier recycling is gaining traction. This involves creating polymers that can be more efficiently broken down into their monomers, facilitating a truly circular economy. nih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of 6,6'-Methylenedi-2,4-xylenol as a safe, sustainable, and high-performing chemical building block for the next generation of materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-tert-butyl-2,4-xylenol?

The synthesis of 6-tert-butyl-2,4-xylenol via oxidative catalysis involves key parameters:

- Catalyst : Ammonium hypoiodite derivatives (e.g., catalyst1aBr) at 10 mol% loading.

- Solvent : Cyclopentyl methyl ether (CPME) at 50 mM concentration.

- Temperature : -10°C for 48 hours.

- Stoichiometry : 2.2 equivalents of sodium azide (NaN₃) and 1.1 equivalents of oxidant (e.g., oxidant2a). Yields exceeding 70% have been achieved under these conditions . For reproducibility, ensure rigorous exclusion of moisture and oxygen during setup.